

Technical Guide: Certificate of Analysis for Pitavastatin Lactone-d4

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Compound of Interest

Compound Name: Pitavastatin lactone-d4

Cat. No.: B15559493

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This document provides a comprehensive technical overview of the analytical data and methodologies associated with the characterization of **Pitavastatin lactone-d4**. As a deuterated internal standard, rigorous analysis of its identity, purity, and stability is critical for its application in quantitative bioanalytical studies.

Compound Information

Pitavastatin lactone-d4 is the deuterated analog of Pitavastatin lactone, a primary metabolite of the HMG-CoA reductase inhibitor, Pitavastatin.[1] It is synthesized with deuterium atoms on the fluorophenyl ring, making it an ideal internal standard for mass spectrometry-based quantification of Pitavastatin lactone in biological matrices.[1]

Identifier	Value	Source
Formal Name	6S-((E)-2-(2-cyclopropyl-4-(4-fluorophenyl-2,3,5,6-d4)quinolin-3-yl)vinyl)-4R-hydroxytetrahydro-2H-pyran-2-one	Cayman Chemical[1]
Molecular Formula	C ₂₅ H ₁₈ D ₄ FNO ₃	Cayman Chemical[1], Pharmaffiliates[2]
Formula Weight	407.5	Cayman Chemical[1], Pharmaffiliates[2]
CAS Number	Not Available (NA)	Pharmaffiliates[2]

Physical and Chemical Properties

The following table summarizes the typical physical and chemical specifications for a batch of **Pitavastatin lactone-d4**.

Property	Specification	Source
Appearance	A solid	Cayman Chemical[1]
Purity	≥99% of deuterated forms (d ₁ -d ₄)	Cayman Chemical[1]
UV Maximum (λ _{max})	245 nm	Cayman Chemical[1]
Solubility	Soluble in Ethanol	Cayman Chemical[1]
Storage Conditions	-20°C	Cayman Chemical[1]
Stability	≥ 4 years (at -20°C)	Cayman Chemical[1]

Analytical Data and Experimental Protocols

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for confirming the identity, isotopic enrichment, and purity of **Pitavastatin lactone-d4**.

Table 3.1: Mass Spectrometry Data

Parameter	Description	Typical Values
Ionization Mode	Electrospray Ionization (ESI), Positive	ESI+[3]
Parent Ion (M+H) ⁺	Calculated for C ₂₅ H ₁₈ D ₄ FNO ₃	m/z 408.2
Major Fragment Ion	Corresponds to a key structural fragment	m/z 290.3[3]
Method	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)	[3][4]

Experimental Protocol: LC-MS/MS for Bioanalytical Quantification

This protocol is representative for the simultaneous determination of Pitavastatin and its lactone metabolite in human plasma, using a deuterated internal standard like **Pitavastatin lactone-d4**.

- Sample Preparation: Plasma samples are treated with a pH 4.2 buffer solution to prevent the interconversion of the lactone metabolite back to the parent drug.[3]
- Chromatography: Separation is achieved using a C18 column with a suitable mobile phase gradient.[5]
- Mass Spectrometry:
 - Instrument: Tandem Mass Spectrometer.[3]
 - Ionization: Electrospray Ionization, Positive Mode (ESI+).[3]
 - Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific ion transitions for the analyte and the internal standard.[3]

- Pitavastatin Lactone Transition: m/z 404.2 \rightarrow 290.3[3]
- Pitavastatin Transition: m/z 422.2 \rightarrow 290.3[3]
- Internal Standard (**Pitavastatin lactone-d4**) Transition: m/z 408.2 \rightarrow 290.3 (projected)
- Quantification: A calibration curve is generated over a concentration range (e.g., 0.1-200 ng/mL) to quantify the analyte in unknown samples.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

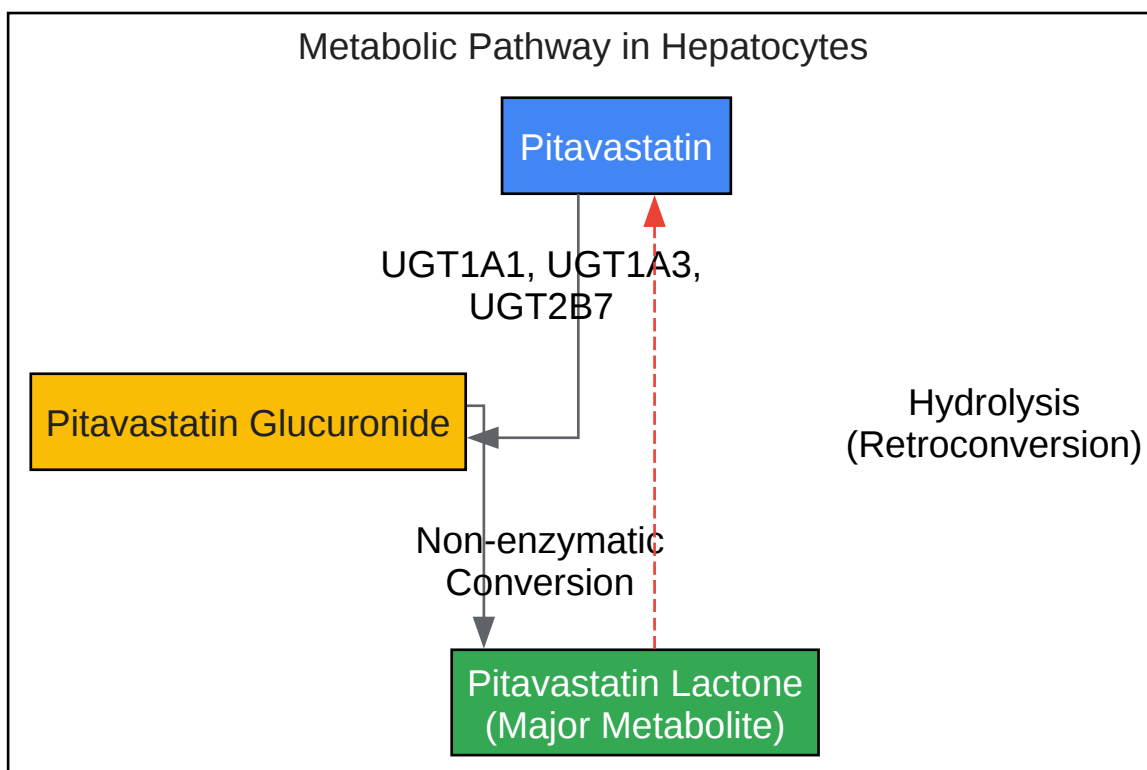
NMR spectroscopy is used to confirm the chemical structure and the position of the deuterium labels.

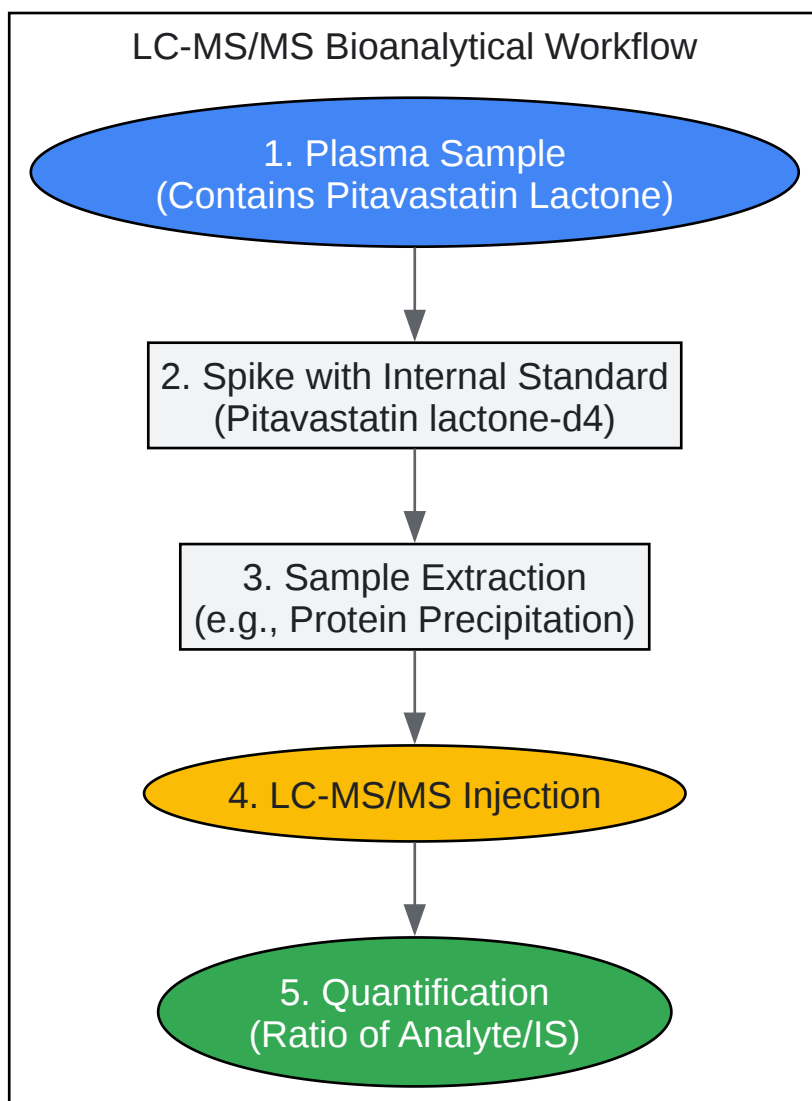
Experimental Protocol: ^1H and ^{13}C NMR

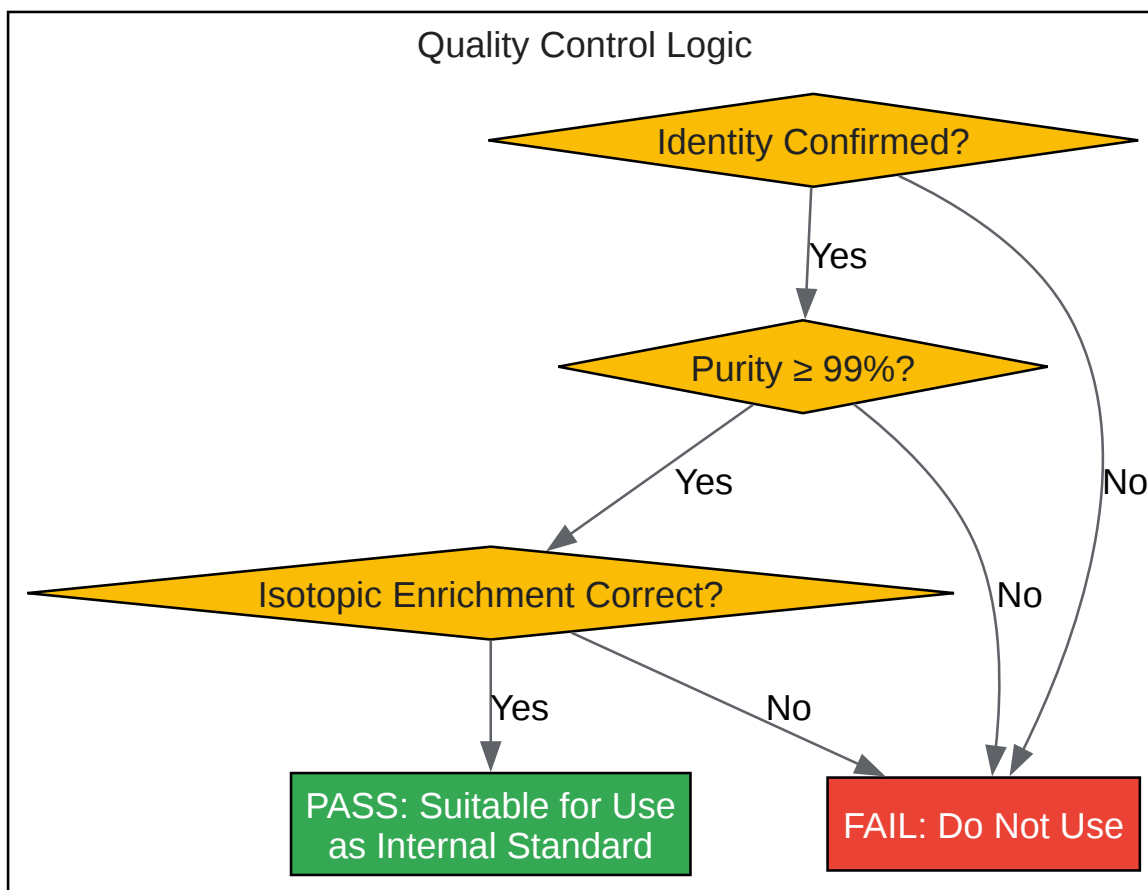
- Instrumentation: 300 MHz or 600 MHz NMR Spectrometer.[6]
- Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., acetone- d_6 or methanol- d_4).[6]
- Data Acquisition: Standard ^1H and ^{13}C NMR spectra are acquired. 2D correlation experiments (e.g., COSY, HSQC, HMBC) are used for full signal assignment.[6]
- Analysis: The absence of signals in the ^1H NMR spectrum at the positions corresponding to the deuterated fluorophenyl ring confirms successful labeling. The ^{13}C NMR spectrum will show characteristic shifts for the quinoline and pyranone structures.

Metabolic Pathway and Analytical Workflow

The following diagrams illustrate the metabolic context and analytical application of **Pitavastatin lactone-d4**.







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